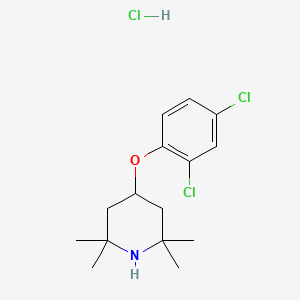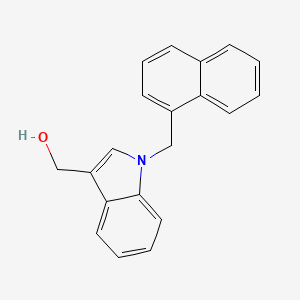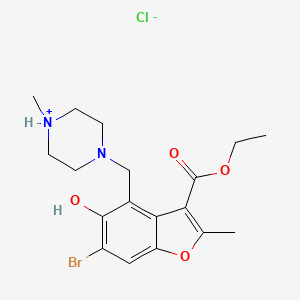
Benzimidazole, 4,6-dichloro-5-methoxy-2-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazole, 4,6-dichloro-5-methoxy-2-(trifluoromethyl)- is a halide- and amine-substituted aromatic compound. This compound is part of the benzimidazole family, which is known for its diverse biological and clinical applications. Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, allowing them to interact easily with biopolymers in living systems .
Preparation Methods
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For 4,6-dichloro-5-methoxy-2-(trifluoromethyl)-benzimidazole, the synthetic route may involve:
Condensation with Formic Acid: o-Phenylenediamine reacts with formic acid or trimethyl orthoformate.
Reaction with Aromatic Aldehydes: This involves the reaction of o-phenylenediamine with aromatic aldehydes under acidic conditions.
Industrial Production: Industrial methods may include catalytic redox cycling using Ce(IV)/Ce(III) and H₂O₂, or other oxidative conditions.
Chemical Reactions Analysis
Benzimidazole, 4,6-dichloro-5-methoxy-2-(trifluoromethyl)- undergoes various chemical reactions:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Halogenated benzimidazoles can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide.
Major Products: These reactions can yield various substituted benzimidazole derivatives, depending on the reagents and conditions used.
Scientific Research Applications
Benzimidazole derivatives, including 4,6-dichloro-5-methoxy-2-(trifluoromethyl)-benzimidazole, have numerous applications:
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Investigated for their potential as antiviral, anticancer, and antimicrobial agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzimidazole derivatives involves their interaction with biological targets such as enzymes and receptors. These compounds can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting various biochemical pathways . The specific molecular targets and pathways depend on the particular benzimidazole derivative and its substituents .
Comparison with Similar Compounds
Benzimidazole, 4,6-dichloro-5-methoxy-2-(trifluoromethyl)- can be compared with other benzimidazole derivatives:
Similar Compounds: 4,6-dibromo-2-mercaptobenzimidazole, 4,6-dichloro-2-mercaptobenzimidazole.
Properties
CAS No. |
89427-18-9 |
|---|---|
Molecular Formula |
C9H5Cl2F3N2O |
Molecular Weight |
285.05 g/mol |
IUPAC Name |
4,6-dichloro-5-methoxy-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H5Cl2F3N2O/c1-17-7-3(10)2-4-6(5(7)11)16-8(15-4)9(12,13)14/h2H,1H3,(H,15,16) |
InChI Key |
YOGWZFUBEGNQLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1Cl)N=C(N2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





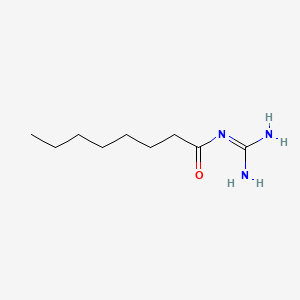
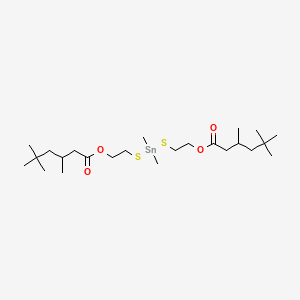
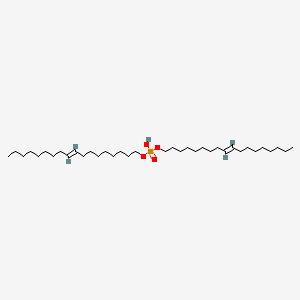
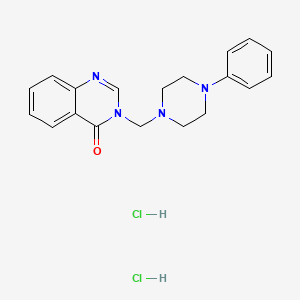
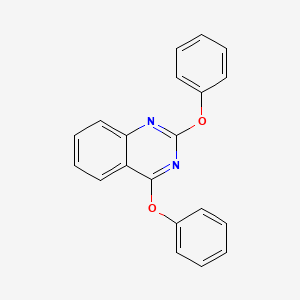
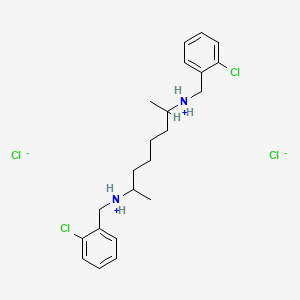

![2-Anthracenesulfonic acid, 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B13766491.png)
